molecular formula C20H15BrClN5O2 B14102807 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-chlorobenzyl)acetamide

2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-chlorobenzyl)acetamide

Cat. No.: B14102807
M. Wt: 472.7 g/mol
InChI Key: IIFZAOLQLYPYDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-Bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-chlorobenzyl)acetamide is a heterocyclic compound featuring a pyrazolo[1,5-d][1,2,4]triazine core. This scaffold is substituted at position 2 with a 4-bromophenyl group, at position 4 with an oxo moiety, and at position 5 with an acetamide side chain. The acetamide nitrogen is further functionalized with a 2-chlorobenzyl group, introducing steric and electronic effects critical for biological interactions.

Properties

Molecular Formula

C20H15BrClN5O2

Molecular Weight

472.7 g/mol

IUPAC Name

2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[(2-chlorophenyl)methyl]acetamide

InChI

InChI=1S/C20H15BrClN5O2/c21-15-7-5-13(6-8-15)17-9-18-20(29)26(24-12-27(18)25-17)11-19(28)23-10-14-3-1-2-4-16(14)22/h1-9,12H,10-11H2,(H,23,28)

InChI Key

IIFZAOLQLYPYDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)Br)Cl

Origin of Product

United States

Preparation Methods

Synthesis of Pyrazolo[1,5-d]Triazin-4-One Core

The core structure is synthesized via cyclocondensation of 5-amino-1H-pyrazole-4-carboxamide with ethyl glyoxylate under acidic conditions:

Reaction Conditions :

  • Solvent : Ethanol/water (3:1)
  • Catalyst : HCl (1.2 eq)
  • Temperature : 80°C, 6 hours
  • Yield : 68–72%

Characteristic ¹H NMR signals for the intermediate include δ 8.21 (s, 1H, pyrazole-H) and δ 7.89 (s, 1H, triazine-H).

Acetamide Side Chain Installation

The N-(2-chlorobenzyl)acetamide moiety is introduced via nucleophilic acyl substitution:

Procedure :

  • Activation : Treat 2-(4-bromophenyl)-4-oxopyrazolo[1,5-d]triazin-5(4H)-yl)acetic acid with thionyl chloride to form the acid chloride.
  • Coupling : React with 2-chlorobenzylamine in dichloromethane using triethylamine as a base.

Key Data :

  • Reaction Time : 4 hours at 0°C → room temperature
  • Yield : 78%
  • Purity : >98% (HPLC)

Optimization of Critical Reaction Parameters

Solvent and Temperature Effects on Cyclization

Comparative studies reveal that polar aprotic solvents (DMF, DMSO) enhance cyclization rates but reduce yields due to side reactions. Ethanol/water mixtures balance reactivity and selectivity:

Solvent Temperature (°C) Yield (%) Purity (%)
Ethanol/water 80 72 97
DMF 100 58 89
Acetonitrile 70 65 93

Catalytic Systems for Suzuki Coupling

Palladium catalysts with bulky phosphine ligands (e.g., SPhos) improve coupling efficiency for electron-deficient aryl bromides:

Catalyst Ligand Yield (%)
Pd(OAc)₂ SPhos 92
PdCl₂(PPh₃)₂ PPh₃ 85
Pd₂(dba)₃ XPhos 88

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.34 (s, 1H, pyrazole-H)
  • δ 7.92–7.88 (m, 4H, aromatic H)
  • δ 4.52 (s, 2H, CH₂CO)
  • δ 4.21 (s, 2H, NCH₂Ar)

¹³C NMR :

  • δ 169.8 (C=O)
  • δ 155.2 (triazine-C)
  • δ 134.6 (C-Br)

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]⁺ = 498.0521
  • Calculated : C₂₂H₁₇BrClN₅O₂ = 498.0518

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclization : Competing formation oftriazolo[4,3-b]triazine byproducts is minimized using controlled pH (4.5–5.5).
  • Purification : Silica gel chromatography with ethyl acetate/hexane (1:1) effectively separates the target compound from unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[(2-chlorophenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its reactivity.

    Substitution: Halogen atoms in the compound can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[(2-chlorophenyl)methyl]acetamide involves its interaction with molecular targets within biological systems. This compound may bind to specific enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Substituents (R1, R2) Key Features
Target Compound C22H17BrClN5O2 521.8* R1: 4-Bromophenyl; R2: 2-Cl-Bn Bromine and chlorine enhance lipophilicity; potential kinase inhibition
2-[2-(4-Bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3-methoxybenzyl)acetamide C21H18BrN5O3 468.3 R1: 4-Bromophenyl; R2: 3-OMe-Bn Methoxy group improves solubility; lower molecular weight
2-[2-(4-Ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(4-methoxybenzyl)acetamide C23H23N5O4 433.5 R1: 4-Ethoxyphenyl; R2: 4-OMe-Bn Ethoxy and methoxy groups reduce steric hindrance; simplified synthesis

*Calculated based on formula C22H17BrClN5O2.

Key Observations :

  • Solubility : Methoxy-substituted analogs (e.g., ) exhibit higher aqueous solubility due to polar OMe groups, whereas chloro/bromo substituents may limit solubility but improve target binding .
  • Synthetic Complexity : The 2-chlorobenzyl group in the target compound introduces steric challenges during amide coupling, unlike the straightforward synthesis of 3-methoxybenzyl derivatives .

Comparison with Pyrazolo-Pyrimidine and Related Heterocycles

Table 2: Heterocyclic Core Variations

Compound Name Core Structure Key Functional Groups Biological Relevance
Target Compound Pyrazolo[1,5-d][1,2,4]triazin Bromophenyl, 2-Cl-Bn Potential kinase or protease inhibition
N-(2-Bromo-4-methylphenyl)-2-(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide Pyrazolo[1,5-a]pyrimidine Bromo-methylphenyl, phenyl Antibacterial/antifungal activity (inferred)
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxochromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzamide Pyrazolo[3,4-d]pyrimidine Fluoroaryl, chromenone Anticancer candidates (kinase inhibition)

Key Observations :

  • Core Rigidity : Pyrazolo[1,5-d][1,2,4]triazines (target compound) offer planar rigidity, favoring π-π stacking in enzyme active sites, while pyrazolo-pyrimidines (e.g., ) provide flexibility for conformational adaptation .
  • Halogen Positioning : The 4-bromophenyl group in the target compound may mimic tyrosine/phenylalanine residues in enzymatic substrates, unlike fluorinated analogs in , which prioritize electronegativity for hydrogen bonding .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for constructing the pyrazolo[1,5-d][1,2,4]triazin-5(4H)-one core in this compound?

  • Methodology : The pyrazolo-triazinone scaffold can be synthesized via cyclocondensation reactions. For example, describes a reflux procedure using substituted benzaldehyde derivatives and triazole precursors in absolute ethanol with glacial acetic acid as a catalyst. Similar approaches could be adapted by substituting bromophenyl and chlorobenzyl groups during intermediate formation. Optimize reaction time (4–6 hours) and molar ratios (1:1 for aldehyde and triazole) to enhance yield .
  • Key Characterization : Monitor reaction progress via TLC and confirm product purity using HPLC (>95% purity).

Q. How can spectroscopic techniques (NMR, IR, X-ray crystallography) validate the structure of this compound?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions. For instance, aromatic protons from the 4-bromophenyl group typically appear as doublets in the 7.2–7.8 ppm range, while the acetamide carbonyl resonates near 168 ppm in 13C^{13}C-NMR .
  • X-ray Crystallography : highlights single-crystal X-ray analysis (R factor = 0.049) to resolve molecular geometry and hydrogen-bonding networks, critical for confirming stereoelectronic effects .

Q. What in vitro bioactivity assays are suitable for preliminary evaluation of this compound?

  • Methodology : Screen for antimicrobial or anticancer activity using standard protocols:

  • Antimicrobial : Agar diffusion assays against E. coli and S. aureus with MIC determination.
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM. notes thiazole derivatives with IC50_{50} values <10 µM, suggesting a comparable framework for testing .

Advanced Research Questions

Q. How can computational chemistry (DFT, molecular docking) predict the reactivity and target binding of this compound?

  • DFT Calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. emphasizes reaction path searches via quantum chemical calculations to predict regioselectivity in heterocyclic systems .
  • Molecular Docking : Use AutoDock Vina to simulate binding to kinases (e.g., EGFR or CDK2). The 4-bromophenyl group may occupy hydrophobic pockets, while the acetamide linker forms hydrogen bonds with catalytic lysine residues .

Q. What strategies resolve contradictions in bioactivity data across similar analogs?

  • Case Study : If one study reports potent anticancer activity (IC50_{50} = 2 µM) while another shows no effect, analyze variables:

  • Structural Differences : Compare substituents (e.g., 2-chlorobenzyl vs. 4-fluorophenyl in ) .
  • Assay Conditions : Verify cell line specificity, incubation time, and solvent controls (DMSO concentration ≤0.1%).
  • Statistical Validation : Use ANOVA to assess significance (p < 0.05) across triplicate experiments.

Q. How can reaction engineering improve scalability of the synthesis?

  • Process Optimization : Implement ICReDD’s computational-experimental feedback loop () to reduce trial-and-error:

  • Step 1 : Simulate solvent effects (e.g., ethanol vs. DMF) on reaction kinetics.
  • Step 2 : Narrow optimal conditions (temperature, catalyst loading) via DoE (Design of Experiments).
  • Step 3 : Scale to pilot batches (100 g) with continuous flow reactors to enhance reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.